Propyne-PEG24-CH2CH2COOH
Description
Propyne-PEG24-CH2CH2COOH is a polyethylene glycol (PEG)-based bifunctional compound characterized by a 24-unit PEG chain (PEG24), a terminal propyne (alkyne) group, and a carboxylic acid (-CH2CH2COOH) moiety. This structure enables dual reactivity:
- Propyne group: Facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction widely used in bioconjugation .
- Carboxylic acid: Allows covalent coupling to amine-containing molecules via carbodiimide-mediated activation (e.g., EDC/sulfo-NHS) .
The PEG24 chain enhances solubility, reduces immunogenicity, and prolongs circulation time in biomedical applications, making it ideal for drug delivery, surface functionalization, and polymer therapeutics .
Properties
Molecular Formula |
C54H104O27 |
|---|---|
Molecular Weight |
1185.4 g/mol |
IUPAC Name |
2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propoxy]acetic acid |
InChI |
InChI=1S/C54H104O27/c1-2-4-57-7-9-59-11-13-61-15-17-63-19-21-65-23-25-67-27-29-69-31-33-71-35-37-73-39-41-75-43-45-77-47-49-79-51-52-80-50-48-78-46-44-76-42-40-74-38-36-72-34-32-70-30-28-68-26-24-66-22-20-64-18-16-62-14-12-60-10-8-58-5-3-6-81-53-54(55)56/h1H,3-53H2,(H,55,56) |
InChI Key |
LXLNRYIKDCLMEO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCOCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyne-PEG24-CH2CH2COOH is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain, followed by the addition of a carboxylic acid group. The synthetic route typically involves the use of propargyl alcohol and PEG24, which are reacted under controlled conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process is designed to ensure high yield and purity of the final product, which is essential for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions
Propyne-PEG24-CH2CH2COOH undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azides to form triazoles.
Amide Bond Formation: The carboxylic acid group reacts with amino groups in the presence of activators to form amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the propargyl group and azides.
Amide Bond Formation: Carbodiimides, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used as activators for the reaction between the carboxylic acid group and amino groups.
Major Products
Triazoles: Formed through click chemistry.
Amides: Formed through the reaction of the carboxylic acid group with amino groups.
Scientific Research Applications
Propyne-PEG24-CH2CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Propyne-PEG24-CH2CH2COOH involves its ability to form stable covalent bonds with other molecules. The propargyl group reacts with azides through click chemistry, forming triazoles, while the carboxylic acid group reacts with amino groups to form amide bonds. These reactions enable the compound to act as a versatile linker in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Key Observations:
- PEG Chain Length : this compound’s long PEG24 chain offers superior solubility and stealth properties compared to shorter-chain analogs like N3-PEG3-CH2CH2COOH or Thalidomide-Propargyne-PEG2-COOH. This is critical for reducing renal clearance in vivo .
- Reactivity : Propyne’s orthogonal reactivity to azides (e.g., in N3-PEG3-CH2CH2COOH) enables modular conjugation strategies. In contrast, Methyl-PEG-PEG-CH2COOH lacks click-compatible groups, limiting its utility in multi-step syntheses .
- Activation State : Unlike m-PEG24-NHS ester, which is pre-activated for amine coupling, this compound requires carbodiimide activation for carboxyl-to-amine conjugation, adding a step but offering flexibility .
Solubility and Biocompatibility
- This compound : The long PEG24 chain ensures high aqueous solubility (>100 mg/mL in water) and low cytotoxicity, making it suitable for in vivo applications .
- Methyl-PEG-PEG-CH2COOH : Shorter PEG chains (e.g., PEG1-PEG5) exhibit lower solubility (~50 mg/mL) and may aggregate in biological fluids .
- N3-PEG3-CH2CH2COOH: Limited solubility (~20 mg/mL) due to the short PEG3 chain and hydrophobic azide group, restricting use to in vitro settings .
Research Findings and Trends
- Click Chemistry Dominance : this compound is preferred over azide-terminated analogs (e.g., N3-PEG3-CH2CH2COOH) in live-cell labeling due to reduced copper toxicity when using copper-free alternatives like DBCO .
- PEG Length Optimization : Studies show PEG24 balances circulation time and steric effects better than shorter (PEG2-PEG12) or longer (PEG48) chains, achieving peak tumor accumulation in murine models .
- Hybrid Systems : Combining this compound with NHS esters (e.g., m-PEG24-NHS ester) enables sequential conjugation of multiple payloads, a strategy gaining traction in antibody-drug conjugate (ADC) development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
